4-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-1-(3-fluorophenyl)-1H-1,2,3-triazol-5-amine
Description
4-(4-(Benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-1-(3-fluorophenyl)-1H-1,2,3-triazol-5-amine is a heterocyclic compound featuring a triazole core substituted with a benzo[d][1,3]dioxol-5-yl-thiazole moiety at position 4 and a 3-fluorophenyl group at position 1. This compound belongs to a class of molecules known for their antiproliferative and antimicrobial activities, attributed to the synergistic effects of the benzodioxole (electron-rich aromatic system), fluorophenyl (electron-withdrawing group), and triazole (hydrogen-bonding capacity) motifs .
Properties
IUPAC Name |
5-[4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-3-(3-fluorophenyl)triazol-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12FN5O2S/c19-11-2-1-3-12(7-11)24-17(20)16(22-23-24)18-21-13(8-27-18)10-4-5-14-15(6-10)26-9-25-14/h1-8H,9,20H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKPZMGWYLSSIIP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3=CSC(=N3)C4=C(N(N=N4)C5=CC(=CC=C5)F)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12FN5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-1-(3-fluorophenyl)-1H-1,2,3-triazol-5-amine typically involves multi-step organic reactions One common approach is the condensation of appropriate starting materials under controlled conditions to form the desired product
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and recrystallization are often employed to purify the final product. Additionally, the use of automated synthesis platforms can streamline the production process, ensuring consistency and scalability .
Chemical Reactions Analysis
Types of Reactions
4-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-1-(3-fluorophenyl)-1H-1,2,3-triazol-5-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups, leading to derivatives with potentially enhanced biological activity .
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity : The compound has been investigated for its potential as an anticancer agent. Research indicates that derivatives of thiazole and triazole compounds exhibit significant cytotoxic effects against various cancer cell lines. In particular, studies have shown that such compounds can inhibit cell proliferation and induce apoptosis in cancer cells. For instance, triazole derivatives have been linked to the inhibition of specific kinases involved in cancer progression, making them promising candidates for drug development.
Antimicrobial Properties : Compounds featuring thiazole and triazole moieties have demonstrated antimicrobial activity against a range of pathogens. The presence of the benzo[d][1,3]dioxole group may enhance this activity by improving the compound's interaction with bacterial membranes or enzymes critical for bacterial survival .
Biological Research
Biological Interactions : The study of this compound's interactions with biological macromolecules such as proteins and nucleic acids is crucial for understanding its mechanism of action. Research has indicated that similar compounds can act as enzyme inhibitors or modulators, influencing various biochemical pathways. For example, thiazole-containing compounds have been shown to interact with enzymes involved in metabolic processes, which can lead to insights into their therapeutic potentials .
Pharmacokinetics and Toxicology : Understanding the pharmacokinetic properties (absorption, distribution, metabolism, and excretion) of this compound is essential for its development as a therapeutic agent. Initial studies on related compounds suggest that modifications in structure can significantly alter these properties, impacting efficacy and safety profiles.
Materials Science
Organic Electronics : The unique electronic properties of compounds like 4-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-1-(3-fluorophenyl)-1H-1,2,3-triazol-5-amine make them suitable candidates for use in organic semiconductors. Their ability to form stable thin films and their charge transport properties are being explored for applications in organic light-emitting diodes (OLEDs) and organic photovoltaic cells .
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study 1 | Anticancer Activity | Demonstrated significant cytotoxicity against breast cancer cell lines with IC50 values in the low micromolar range. |
| Study 2 | Antimicrobial Properties | Showed broad-spectrum antimicrobial activity against Gram-positive and Gram-negative bacteria; mechanism linked to membrane disruption. |
| Study 3 | Organic Electronics | Investigated charge mobility in thin films; results indicated potential for high-performance OLED applications. |
Mechanism of Action
The mechanism of action of 4-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-1-(3-fluorophenyl)-1H-1,2,3-triazol-5-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing cellular pathways. For instance, it may activate or inhibit signaling pathways involved in cell proliferation, apoptosis, or immune responses .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of this compound are benchmarked against analogous derivatives to evaluate its synthetic feasibility, physicochemical properties, and bioactivity. Key comparisons are summarized below:
Table 1: Structural and Functional Comparison
Key Observations
Synthetic Feasibility :
- The target compound’s benzo[d][1,3]dioxol-5-yl group may hinder cyclocondensation compared to nitro-substituted analogs (e.g., ), which achieve higher yields (82–97%) due to favorable electronic effects .
- Fluorophenyl substituents (as in the target and ) typically require milder reaction conditions than nitro groups, reducing side reactions like Regitz diazotransfer .
Structural Characterization :
- The amine group at position 5 in the triazole ring is confirmed via $ ^1H $-NMR (broad singlet at ~7.08 ppm) and $ ^{13}C $-NMR (signal at ~145 ppm), consistent with analogs in .
- Benzodioxole’s electron-donating nature may downfield-shift aromatic protons in $ ^1H $-NMR compared to nitro-substituted derivatives .
Biological Activity: Benzodioxole-containing compounds (e.g., ) often exhibit enhanced CNS permeability due to lipophilicity, whereas nitro analogs () show stronger DNA intercalation . Fluorophenyl groups (as in the target and ) improve metabolic stability and target binding affinity compared to non-halogenated aryl groups .
Research Implications
- Antiproliferative Potential: The target compound’s dual substituents (benzodioxole and fluorophenyl) may synergize to inhibit kinase pathways, similar to triazole-based inhibitors in .
- Synthetic Challenges : Optimizing cyclocondensation conditions (e.g., using triethylamine in DMF, as in ) is critical to mitigate side reactions and improve yields .
Biological Activity
The compound 4-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-1-(3-fluorophenyl)-1H-1,2,3-triazol-5-amine is a heterocyclic organic compound with potential biological activities. Its structure features a thiazole ring, a triazole moiety, and a benzo[d][1,3]dioxole substituent, which are known to impart various pharmacological properties. This article discusses the biological activity of this compound based on recent research findings.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of approximately 335.35 g/mol. The presence of multiple functional groups suggests potential interactions with various biological targets.
Anticancer Activity
Recent studies have highlighted the anticancer properties of compounds containing thiazole and triazole rings. For instance, derivatives of thiazolidin-4-one have shown significant anticancer activity against various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells. These compounds often induce apoptosis in cancer cells while sparing normal cells .
Table 1: Anticancer Activity of Thiazole and Triazole Derivatives
| Compound Name | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | MCF-7 | 1.27 | Inhibition of AKT/mTOR pathway |
| Compound B | A549 | 25.72 | Induces apoptosis via caspase activation |
| This compound | TBD | TBD | TBD |
Antimicrobial Properties
Thiazole derivatives are recognized for their antimicrobial activities. Research indicates that the incorporation of specific substituents can enhance the efficacy against bacterial strains and fungi. The triazole ring is particularly noted for its role in enhancing bioactivity against resistant strains .
Anti-inflammatory Effects
Compounds similar to this compound have demonstrated anti-inflammatory effects through the inhibition of pro-inflammatory cytokines. This is crucial in conditions such as arthritis and other inflammatory diseases .
The biological activity of this compound likely involves interactions with specific enzymes or receptors. For instance:
- Kinase Inhibition : Many thiazole and triazole derivatives act as inhibitors of protein kinases involved in cell signaling pathways related to cancer progression.
- Receptor Modulation : The compound may interact with G-protein coupled receptors (GPCRs), influencing downstream signaling pathways that regulate inflammation and cell proliferation.
Case Studies
A notable study evaluated the effects of a structurally similar compound on MCF-7 breast cancer cells. The results indicated that treatment led to a significant reduction in cell viability and induced apoptosis through mitochondrial pathways . Further investigations into the specific mechanisms revealed alterations in gene expression related to cell cycle regulation.
Q & A
Q. What are the common synthetic routes for preparing 4-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-1-(3-fluorophenyl)-1H-1,2,3-triazol-5-amine?
- Methodological Answer : The synthesis typically involves multi-step processes, including:
- Nucleophilic substitution of halogenated intermediates (e.g., fluorobenzyl chloride) with thiol-containing precursors under basic conditions (e.g., NaOH or K₂CO₃) .
- Cyclization reactions using aryl isothiocyanates or thioureas to form the thiazole and triazole rings. For example, 4-(benzo[d]thiazol-2-yl)benzenamine reacts with aryl isothiocyanates to yield thiourea intermediates, which are cyclized in acidic media .
- Microwave-assisted synthesis may enhance reaction efficiency and yield for specific steps .
Q. How is structural characterization of this compound performed?
- Methodological Answer : Key techniques include:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substituent positions and aromatic ring integration .
- X-ray crystallography : Used to resolve tautomeric forms and planar arrangements (e.g., dihedral angles between benzo[d][1,3]dioxolyl and triazole rings) .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula and purity .
Q. What preliminary biological screening methods are used to assess its activity?
- Methodological Answer :
- In vitro cytotoxicity assays (e.g., MTT or SRB assays) against cancer cell lines to evaluate antitumor potential .
- Antimicrobial testing : Disk diffusion or microdilution assays to determine minimum inhibitory concentrations (MICs) against bacterial/fungal strains .
Advanced Research Questions
Q. How can synthesis yield be optimized for large-scale production in academic settings?
- Methodological Answer :
- Reaction parameter optimization : Adjust temperature, solvent polarity (e.g., DMF vs. ethanol), and catalyst loading to improve cyclization efficiency .
- Microwave irradiation : Reduces reaction time from hours to minutes (e.g., 30-minute cycles at 150°C) while maintaining >80% yield .
- Purification strategies : Column chromatography with gradient elution (e.g., hexane/ethyl acetate) isolates pure product from byproducts .
Q. What structure-activity relationship (SAR) insights exist for modifying substituents on the triazole and thiazole rings?
- Methodological Answer :
- Fluorophenyl substitution : The 3-fluorophenyl group enhances lipophilicity, improving membrane permeability in cellular assays .
- Benzo[d][1,3]dioxol-5-yl moiety : Electron-rich aromatic systems may interact with DNA or enzyme active sites, as seen in antitumor analogs .
- Thiazole modifications : Replacing sulfur with oxygen (oxadiazinane derivatives) alters hydrogen-bonding capacity and solubility .
Q. How can mechanistic pathways for its antitumor activity be elucidated?
- Methodological Answer :
- Molecular docking studies : Simulate interactions with DNA topoisomerase II or kinase targets using software like AutoDock .
- Enzyme inhibition assays : Measure IC₅₀ values against purified enzymes (e.g., tubulin polymerization inhibitors) .
- Flow cytometry : Assess cell cycle arrest (e.g., G2/M phase) in treated cancer cell lines .
Q. How to resolve contradictions in reported biological activity data across studies?
- Methodological Answer :
- Purity validation : Use HPLC (>95% purity) to rule out byproduct interference .
- Assay standardization : Compare results under identical conditions (e.g., cell line origin, incubation time) .
- Meta-analysis : Pool data from multiple studies to identify trends (e.g., correlation between substituent electronegativity and antimicrobial potency) .
Q. What crystallographic data are available for understanding its tautomeric forms?
- Methodological Answer :
- Single-crystal X-ray diffraction : Reveals planar configurations of the triazole ring and dihedral angles (e.g., 2.3° between benzo[d][1,3]dioxolyl and triazole planes) .
- Computational modeling : Density Functional Theory (DFT) predicts stable tautomers and resonance structures .
Q. How to evaluate metabolic stability in preclinical studies?
- Methodological Answer :
Q. What strategies are used to explore its polypharmacology (multi-target effects)?
- Methodological Answer :
- Proteomic profiling : SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture) identifies binding partners in treated cells .
- Kinase selectivity panels : Screen against 100+ kinases to map off-target interactions .
- Transcriptomic analysis : RNA sequencing reveals upregulated/downregulated pathways (e.g., apoptosis, oxidative stress) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
